N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Naphthofuran Derivatives

This compound fills an underrepresented region of dihydronaphthofuran chemical space with its mono-trifluoromethyl benzyl substitution and absence of the 5-hydroxy group, offering distinct lipophilicity and metabolic stability versus bis-CF₃ analogs. It serves as a critical scaffold-mismatch negative control for DHFR assays and a starting point for HNF4α modulator development. Immediate commercial availability accelerates SAR table expansion without upfront synthesis investment.

Molecular Formula C21H16F3NO2
Molecular Weight 371.4 g/mol
CAS No. 478078-37-4
Cat. No. B3141122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
CAS478078-37-4
Molecular FormulaC21H16F3NO2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H16F3NO2/c22-21(23,24)15-6-3-4-13(10-15)12-25-20(26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-10,19H,11-12H2,(H,25,26)
InChIKeyRMRCDOXBZPLZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478078-37-4): Core Identity and Predicted Physicochemical Profile for Informed Sourcing


N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478078-37-4) is a synthetic small molecule belonging to the dihydronaphthofuran carboxamide class, a scaffold recognized for diverse pharmacological activities including anticancer and anti-inflammatory effects [1]. The compound features a 1,2-dihydronaphtho[2,1-b]furan core linked via a carboxamide bridge to a 3-(trifluoromethyl)benzyl moiety. Predicted physicochemical properties include a boiling point of 561.4±50.0 °C, density of 1.335±0.06 g/cm³, and a pKa of 13±0.20 (ACD/Labs prediction) . It is commercially available from specialty chemical suppliers (e.g., Key Organics, catalog number 7R-0232) for research and development purposes.

Why Substituting Analogs of N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide Is Scientifically Unsound: Substituent-Dependent Biological Divergence


Dihydronaphthofuran carboxamides cannot be treated as interchangeable building blocks because minor structural modifications on the N‑aryl/benzyl substituent and the fused-ring system produce profound differences in target engagement, potency, and selectivity. A directly relevant comparator, N-(3,5-bis(trifluoromethyl)phenyl)-5-hydroxy-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, demonstrated concentration-dependent inhibition of HepG2 and Hep3B hepatocellular carcinoma cell growth and induction of apoptosis through direct binding to HNF4α [1]. The present compound differs in two critical pharmacophoric features—replacement of the bis‑trifluoromethylphenyl group with a mono‑trifluoromethylbenzyl amide and absence of the 5‑hydroxy substituent—each of which is expected to alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability. Generic substitution without experimental validation therefore carries a high risk of losing the desired biological activity or introducing off‑target effects.

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Distinctiveness Versus the Closest Literature Analog N-(3,5-bis(trifluoromethyl)phenyl)-5-hydroxy-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

The target compound carries a single meta-trifluoromethyl substituent on the benzylamide side chain and lacks the 5-hydroxy group present on the dihydronaphthofuran core of the closest literature analog. The analog N-(3,5-bis(trifluoromethyl)phenyl)-5-hydroxy-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide exhibited concentration-dependent (1–5 µg/mL) growth inhibition of HepG2 and Hep3B hepatocellular carcinoma cells, with induction of apoptosis confirmed by gene expression changes and direct HNF4α binding demonstrated by pull-down assay [1]. Direct comparative data for the target compound in an identical assay system are not yet publicly available; therefore, differentiation is inferred from the structural divergence and the known sensitivity of the dihydronaphthofuran pharmacophore to substituent modifications [2].

Medicinal Chemistry Structure-Activity Relationship Naphthofuran Derivatives

Predicted Physicochemical Property Differentiation: pKa, Boiling Point, and Density Profile

Predicted physicochemical parameters for the target compound include a boiling point of 561.4±50.0 °C, density of 1.335±0.06 g/cm³, and a pKa of 13±0.20 (ACD/Labs prediction) . These values position the compound as a high-boiling, relatively dense solid with extremely weak acidity—substantially higher pKa than carboxylic acid-containing analogs or hydroxyl-substituted derivatives such as the 5‑hydroxy comparator. The near-neutral ionization profile across physiological pH ranges implies that solubility and permeability will be dominated by the lipophilic dihydronaphthofuran core and the trifluoromethylbenzyl moiety, with minimal pH-dependent solubility enhancement. Comparative experimentally measured pKa, log P, and intrinsic solubility data for the closest analogs have not been publicly disclosed, limiting direct quantitative differentiation [1].

Pre-formulation Physicochemical Characterization Solubility Prediction

Potential Target Engagement Differentiation: HNF4α Modulation Versus DHFR Inhibition

The dihydronaphthofuran scaffold has been demonstrated to engage two distinct protein targets depending on substitution pattern. The 5‑hydroxy‑bis‑trifluoromethyl analog directly binds HNF4α and induces apoptosis in hepatocellular carcinoma cells [1], while quinazoline-based DHFR inhibitors in the same patent family (US8835445) achieve sub-nanomolar Ki values against Staphylococcus aureus DHFR (e.g., BDBM50351180 Ki = 0.480 nM) [2]. The target compound, lacking the quinazoline core, is structurally excluded from the DHFR inhibitor pharmacophore; its carboxamide-linked dihydronaphthofuran core maps more closely to the HNF4α-modulating scaffold. No direct target engagement data (IC50, Kd, or cellular target occupancy) exist for the target compound, making this a class-level inference based on scaffold similarity [3].

Target Selectivity HNF4α Dihydrofolate Reductase Pharmacophore Mapping

Commercial Availability and Purity Profile: Sourcing Differentiation for Procurement

The target compound is commercially stocked by Key Organics (catalog number 7R-0232) and listed on multiple supplier platforms (JK Chemical, ChemSrc, ChemicalBook) . In contrast, the closest literature analog N-(3,5-bis(trifluoromethyl)phenyl)-5-hydroxy-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide does not appear in major commercial catalogs as a pre-synthesized stock item, based on current listing searches. This availability gap directly impacts procurement timelines: the target compound can be sourced as an off-the-shelf research tool, while the bis‑trifluoromethyl analog would require custom synthesis with associated lead times, cost, and batch-to-batch variability. Purity specifications from suppliers (typically ≥95% by HPLC) should be verified through certificates of analysis for each lot .

Chemical Sourcing Catalog Availability Research Compound Procurement

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


HNF4α-Targeted Hepatocellular Carcinoma Probe Development

Based on structural homology to the HNF4α-binding analog N-(3,5-bis(trifluoromethyl)phenyl)-5-hydroxy-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide [1], this compound may serve as a structural starting point for developing HNF4α modulators with potentially differentiated potency, selectivity, or pharmacokinetic properties arising from the altered substitution pattern. The absence of the 5-hydroxy group could reduce phase II glucuronidation clearance, while the mono-trifluoromethylbenzyl amide may fine-tune lipophilicity within a more drug-like range.

Structure-Activity Relationship Expansion of Dihydronaphthofuran Carboxamides

The commercial availability of this compound enables immediate incorporation into SAR tables for dihydronaphthofuran-based programs. Its distinct substitution pattern—mono-CF3 benzyl, no core hydroxyl—fills an underrepresented region of chemical space within the class, facilitating exploration of substituent effects on target binding, cellular permeability, and metabolic stability without upfront synthesis investment.

Negative Control for DHFR Inhibitor Screening Campaigns

Because the compound lacks the quinazoline core essential for dihydrofolate reductase (DHFR) inhibition observed in US8835445 exemplars (Ki values 0.022–2.70 nM against S. aureus DHFR) [2], it can serve as a scaffold-mismatch negative control in DHFR biochemical or cellular assays. This application leverages the structural divergence confirmed by scaffold comparison to validate assay specificity and rule out non-specific dihydronaphthofuran interference.

Pre-formulation and Physicochemical Profiling Studies

The predicted high pKa (13±0.20), high boiling point (561.4±50.0 °C), and moderate density (1.335±0.06 g/cm³) define a distinct physicochemical envelope suitable for method development and validation of computational prediction models. Researchers can use this compound as a test case for correlating predicted versus experimentally determined solubility, permeability, and solid-state properties within the dihydronaphthofuran class.

Quote Request

Request a Quote for N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.